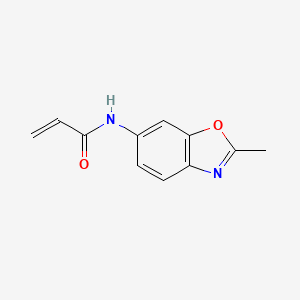

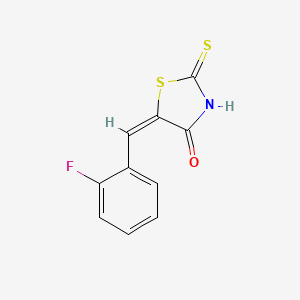

N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides, which are structurally related to N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide, have been explored as precursors in heterocyclic synthesis. The unique electrophilic reactivity due to the presence of fluorine atoms enables the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones through a nucleophilic vinylic substitution reaction (Meiresonne et al., 2015).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, similar in structure to this compound, have been synthesized and investigated for their gelation behavior. These compounds have shown potential in forming stable gels in ethanol/water and methanol/water mixtures, driven by non-covalent interactions like π-π interactions, cyclic N–H⋯N, and S⋯O interactions (Yadav & Ballabh, 2020).

Antitumor and Antimicrobial Activities

Enaminones, which are closely related to this compound, have been utilized in the synthesis of various heterocycles with significant antitumor and antimicrobial activities. Specific derivatives have shown inhibition effects comparable to standard treatments in human breast and liver carcinoma cell lines (Riyadh, 2011).

Photocatalytic Degradation

Studies involving structurally related compounds such as 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide have explored the photocatalytic degradation of contaminants. Titanium dioxide-loaded adsorbent supports were used to enhance the mineralization rate and reduce the concentration of toxic intermediates in the solution (Torimoto et al., 1996).

Antinociceptive Activity

Compounds like (2‐benzothiazolinon‐3‐yl)propionamide and (2‐benzoxazolinon‐3‐yl)propionamide, which share a benzamide core with this compound, have been synthesized and evaluated for their antinociceptive activity. Some derivatives showed promising results in various pain-related tests (Önkol et al., 2000).

Propiedades

IUPAC Name |

N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-3-11(14)13-8-4-5-9-10(6-8)15-7(2)12-9/h3-6H,1H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPUAEFYCBCRRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2998724.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2998725.png)

![2-[(4-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2998731.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2998734.png)

![9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2998735.png)

![1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2998740.png)

![3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2998742.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2998743.png)

![N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2998744.png)